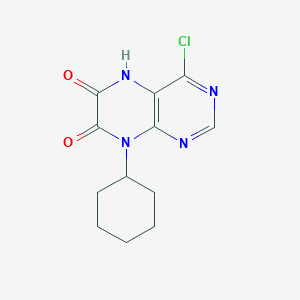
5-Hydroxypyridine-3,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxypyridine-3,4-dicarboxylic acid is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its hydroxyl group at the 5-position and carboxyl groups at the 3- and 4-positions. It is a significant intermediate in the synthesis of various biologically active molecules and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypyridine-3,4-dicarboxylic acid typically involves multi-step processes. One method starts with 4-acetyl-5-methyloxazole, which undergoes a series of reactions including cyclization and oxidation to yield the desired compound . Another approach involves the Diels-Alder reaction followed by aromatization to form the hydroxypyridine ring .
Industrial Production Methods: Industrial production often employs the Kondrat’eva approach, which combines a Diels-Alder reaction with subsequent aromatization. This method is favored for its efficiency in producing high yields of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxypyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.
Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus pentachloride facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or aldehydes.
Substitution: Forms various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxypyridine-3,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 5-hydroxypyridine-3,4-dicarboxylic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a precursor to pyridoxine, which is involved in amino acid metabolism and neurotransmitter synthesis. The compound’s hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and coordination with metal ions, influencing its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
- Pyridine-2,3-dicarboxylic acid
- Pyridine-3,5-dicarboxylic acid
- Pyridine-2,4-dicarboxylic acid
Comparison: 5-Hydroxypyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound is a key intermediate in the synthesis of vitamin B6, highlighting its importance in both biological and industrial contexts .
Eigenschaften
CAS-Nummer |
17285-97-1 |
|---|---|
Molekularformel |
C7H5NO5 |
Molekulargewicht |
183.12 g/mol |
IUPAC-Name |
5-hydroxypyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO5/c9-4-2-8-1-3(6(10)11)5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
MWCYBLDGNMZDTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11784089.png)





![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)
![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)


